molecular formula C18H17NO6S B2988814 methyl 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1359381-60-4

methyl 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2988814
CAS No.: 1359381-60-4
M. Wt: 375.4
InChI Key: XAJKUHYINFNDBN-UHFFFAOYSA-N
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Description

Methyl 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C18H17NO6S and its molecular weight is 375.4. The purity is usually 95%.
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Biological Activity

Methyl 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H17N O4S
  • Molecular Weight : 343.4 g/mol
  • IUPAC Name : this compound

The compound features a benzothiazine core structure modified with a methoxyphenyl group and a carboxylate moiety. This unique structure influences its biological activity.

Biological Activities

This compound exhibits several biological activities:

Antimicrobial Activity

Research has indicated that benzothiazine derivatives exhibit antimicrobial properties against various bacterial strains. For instance:

  • Bacterial Strains Tested : Bacillus subtilis, Escherichia coli
  • Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.

Anticancer Properties

Studies have demonstrated the cytotoxic effects of this compound on tumorigenic cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values : The IC50 values for these cell lines were found to be significantly lower than those of standard chemotherapeutic agents.
Cell LineIC50 (µM)Reference
HeLa15
MCF-712

Anti-inflammatory Effects

Similar compounds in the benzothiazine class are known for their analgesic properties:

  • Mechanism : The inhibition of cyclooxygenase (COX) enzymes contributes to their anti-inflammatory effects.

Other Biological Activities

Emerging research suggests potential applications in:

  • Antioxidant Activity : The compound may scavenge free radicals.
  • Antihypertensive Properties : Some studies indicate effects on vascular smooth muscle relaxation.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Interaction : Binding to specific receptors could modulate signaling pathways associated with inflammation and cancer progression.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Activity
    • Objective : To assess the cytotoxic effects on breast cancer cells.
    • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM.
  • Study on Antimicrobial Efficacy
    • Objective : To determine the effectiveness against gram-positive and gram-negative bacteria.
    • Findings : The compound showed a higher efficacy against Bacillus subtilis compared to Escherichia coli.

Properties

IUPAC Name

methyl 4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S/c1-23-13-8-12(9-14(10-13)24-2)19-11-17(18(20)25-3)26(21,22)16-7-5-4-6-15(16)19/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJKUHYINFNDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.